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GNE-495 off-target effects and how to control for them

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Compound of Interest		
Compound Name:	GNE-495	
Cat. No.:	B15607992	Get Quote

GNE-495 Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on understanding and controlling for potential off-target effects of **GNE-495**, a potent and selective MAP4K4 inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of **GNE-495**?

GNE-495 is a potent and selective inhibitor of Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4), with an IC50 of 3.7 nM.[1][2][3] It is effective in studies of retinal angiogenesis.[1][2][3][4]

Q2: Are there any known off-target effects of **GNE-495**?

The primary off-target effects of **GNE-495** identified are the inhibition of Misshapen/NIKs-related kinase (MINK) and TRAF2/Nck-interacting kinase (TNIK), which are closely related to MAP4K4.[5] Despite this, in vivo studies on retinal angiogenesis suggest that the observed phenotypes are attributable to MAP4K4 inhibition.[5]

Q3: What are the known functions of the off-target kinases MINK and TNIK?

MINK and TNIK are involved in several signaling pathways, including:



- Rap2-mediated signal transduction: Both kinases bind to activated Rap2 and are involved in regulating neuronal structure and AMPA receptor function.[6][7][8]
- Wnt signaling: TNIK and MINK are components of both canonical and non-canonical Wnt signaling pathways.[9]
- Stress-induced JNK signaling: MAP4K4, MINK1, and TNIK work together to regulate the DLK/JNK signaling pathway in neurons in response to stress.[10]

Q4: My experimental results with **GNE-495** are not what I expected based on MAP4K4 inhibition alone. What could be the cause?

If you observe unexpected phenotypes, it is important to consider potential off-target effects. While **GNE-495** is highly selective, it may interact with other kinases or proteins at higher concentrations. It is recommended to perform control experiments to validate that the observed effects are due to the inhibition of MAP4K4.

Q5: How can I control for potential off-target effects of GNE-495 in my experiments?

Several strategies can be employed to control for off-target effects:

- Use the lowest effective concentration of GNE-495: Titrate the concentration of GNE-495 to find the lowest dose that elicits the desired on-target effect.
- Use a structurally unrelated MAP4K4 inhibitor: Comparing the effects of **GNE-495** with another MAP4K4 inhibitor that has a different chemical structure can help confirm that the observed phenotype is due to MAP4K4 inhibition.
- Perform rescue experiments: If possible, overexpress a GNE-495-resistant mutant of MAP4K4 to see if it reverses the observed phenotype.
- Knockdown or knockout of MAP4K4: Use techniques like siRNA or CRISPR/Cas9 to reduce or eliminate MAP4K4 expression and compare the resulting phenotype to that observed with GNE-495 treatment.

Troubleshooting Guide

Troubleshooting & Optimization

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Problem	Possible Cause	Suggested Solution
Inconsistent results between experiments	1. Variability in GNE-495 preparation and storage.2. Cell line instability or high passage number.3. Inconsistent incubation times or cell densities.	1. Prepare fresh stock solutions of GNE-495 in DMSO and store in aliquots at -80°C to avoid freeze-thaw cycles. [1]2. Use cells with a consistent and low passage number. Regularly check for mycoplasma contamination.3. Standardize all experimental parameters, including cell seeding density and treatment duration.
Discrepancy between biochemical and cellular assay results	1. High intracellular ATP concentration competing with the inhibitor.2. Poor cell permeability of GNE-495.3. GNE-495 is a substrate for cellular efflux pumps.4. The target kinase, MAP4K4, is not expressed or is inactive in the cell line.	1. Be aware that biochemical assays often use lower ATP concentrations than those found in cells, which can make inhibitors appear more potent. [11]2. While GNE-495 has shown good cellular potency, permeability can be cell-line dependent.3. Test for efflux pump activity by co-incubating with a known efflux pump inhibitor.4. Confirm MAP4K4 expression and activity (phosphorylation status) in your cell model using techniques like Western blotting.
Unexpected phenotype observed	1. Off-target inhibition of MINK, TNIK, or other unknown kinases.2. Inhibition of a non- kinase protein.3. The observed effect is due to the chemical	1. Perform a kinase profiling screen to identify other potential kinase targets.[12] Consider the known functions of MINK and TNIK in your analysis.[6][7][8][9][10]2. Use



properties of GNE-495 and not target inhibition.

chemical proteomics or a
Cellular Thermal Shift Assay
(CETSA) to identify non-kinase
binding partners.[13][14]3. Use
a structurally similar but
inactive control compound to
ensure the phenotype is not
due to non-specific effects.

Data Presentation

Table 1: GNE-495 Profile

Parameter	Value	Reference
Target	MAP4K4	[1][2][3]
IC50	3.7 nM	[1][2][3]
Known Off-Targets	MINK, TNIK	[5]
Molecular Weight	405.42 g/mol	[2]
Formula	C22H20FN5O2	[2]
CAS Number	1449277-10-4	[1][2]
Solubility	DMSO: 2.17 mg/mL (5.35 mM)	[1]
Storage	Powder: -20°C for 3 years; In solvent: -80°C for 1 year	[1][2]

Table 2: Example Kinase Selectivity Profile

Disclaimer: The following is an example of a kinase selectivity profile and does not represent actual data for **GNE-495**. This table illustrates how data from a kinase profiling experiment would be presented.



Kinase	% Inhibition at 1 μM	IC50 (nM)
MAP4K4	98%	3.7
MINK	85%	50
TNIK	82%	75
Kinase X	20%	>1000
Kinase Y	15%	>1000
Kinase Z	5%	>1000

Experimental Protocols Kinase Profiling Assay

This protocol provides a general method for assessing the selectivity of a kinase inhibitor against a panel of kinases.

Objective: To determine the inhibitory activity of GNE-495 against a broad range of kinases.

Materials:

- GNE-495
- · Recombinant human kinases
- Appropriate kinase substrates
- ATP (radiolabeled or for use in a detection system)
- Kinase reaction buffer
- Assay plates (e.g., 96-well or 384-well)
- Detection reagents (e.g., for luminescence, fluorescence, or radioactivity)
- · Plate reader or scintillation counter



Procedure:

- Prepare a dilution series of GNE-495 in an appropriate solvent (e.g., DMSO).
- In the wells of an assay plate, add the kinase reaction buffer, the specific kinase, and its substrate.
- Add the diluted GNE-495 or vehicle control (e.g., DMSO) to the wells.
- Initiate the kinase reaction by adding ATP.
- Incubate the plate at the optimal temperature and time for the specific kinase.
- Stop the reaction.
- Add the detection reagents and measure the signal according to the assay format (e.g., luminescence, fluorescence, or radioactivity).
- Calculate the percentage of inhibition for each kinase at each concentration of GNE-495.
- Determine the IC50 value for any significantly inhibited kinases by fitting the data to a doseresponse curve.

Cellular Thermal Shift Assay (CETSA)

This protocol describes how to assess the engagement of **GNE-495** with its target, MAP4K4, in intact cells.[15]

Objective: To confirm that **GNE-495** binds to MAP4K4 within a cellular context.

Materials:

- Cell line expressing MAP4K4
- Cell culture medium and reagents
- GNE-495
- DMSO (vehicle control)



- PBS with protease inhibitors
- Lysis buffer
- Equipment for cell lysis (e.g., sonicator or freeze-thaw apparatus)
- PCR tubes or plates
- Thermocycler
- Centrifuge
- SDS-PAGE and Western blotting reagents
- Primary antibody against MAP4K4
- Secondary antibody (HRP-conjugated)
- Chemiluminescent substrate and imaging system

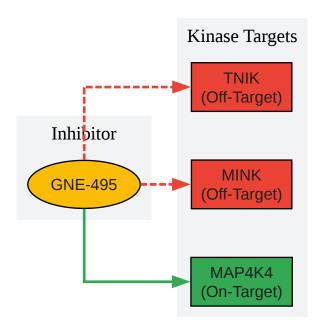
Procedure:

- Cell Treatment: Culture cells to 70-80% confluency. Treat the cells with various concentrations of **GNE-495** or DMSO for the desired time (e.g., 1-3 hours).
- Cell Harvesting and Heat Shock: Harvest the cells, wash with ice-cold PBS, and resuspend
 in PBS with protease inhibitors. Aliquot the cell suspension into PCR tubes. Heat the
 samples to a range of temperatures in a thermocycler for a set time (e.g., 3 minutes), then
 cool to 4°C. Include a non-heated control.[15]
- Cell Lysis: Lyse the cells using freeze-thaw cycles or by adding lysis buffer.[15]
- Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed to pellet the aggregated proteins.
- Western Blotting: Collect the supernatant (soluble fraction) and analyze the protein concentration. Perform SDS-PAGE and Western blotting using a primary antibody specific for MAP4K4.



Data Analysis: Quantify the band intensities for MAP4K4 at each temperature and GNE-495 concentration. A shift in the melting curve to a higher temperature in the presence of GNE-495 indicates target engagement.[15]

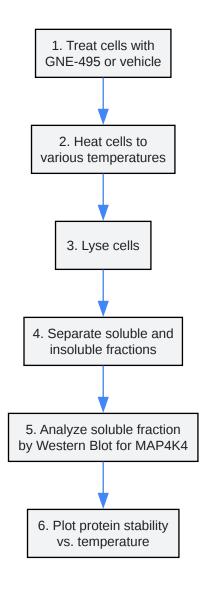
Mandatory Visualizations



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Caption: GNE-495 on-target and known off-target kinases.

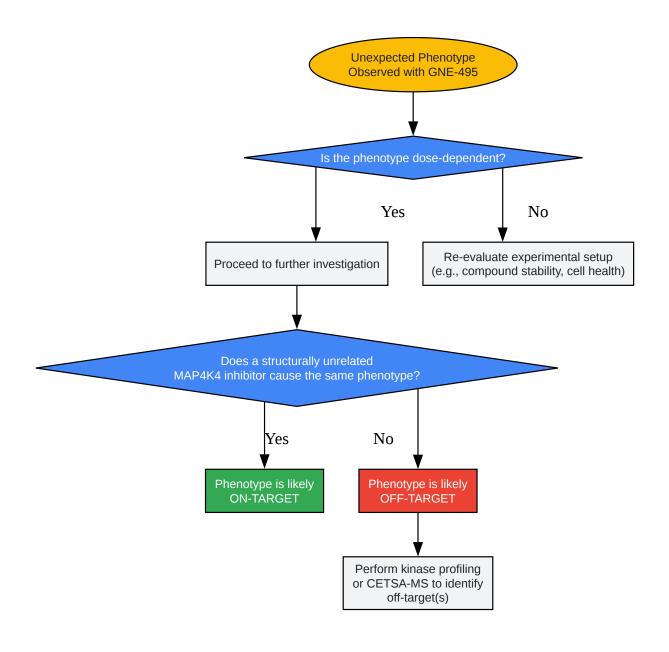




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Caption: Cellular Thermal Shift Assay (CETSA) experimental workflow.





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Caption: Troubleshooting logic for unexpected experimental outcomes.

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